4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Description
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at position 4, a (4-methylpiperazin-1-yl)methyl group at position 3, and a boronic acid (-B(OH)₂) moiety. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl scaffolds . The 4-methylpiperazine substituent contributes to solubility in polar solvents and may enhance bioavailability, making this compound valuable in drug discovery, particularly for kinase inhibitors .
Properties
IUPAC Name |
[4-fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZIMUPKCKUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (CAS Number: 1704063-92-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of C12H18BFN2O2 and a molar mass of 252.09 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development, particularly in the fields of oncology and infectious diseases.
| Property | Value |
|---|---|
| CAS Number | 1704063-92-2 |
| Molecular Formula | C12H18BFN2O2 |
| Molar Mass | 252.09 g/mol |
| Storage Conditions | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of certain enzymes, particularly proteases and kinases. The boronic acid moiety is known to form covalent bonds with the active site of serine proteases, thereby inhibiting their function. This mechanism is crucial for the development of therapies targeting cancer and other diseases where protease activity is dysregulated.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy was evaluated using cell viability assays, where it demonstrated an IC50 value in the low micromolar range.
Antiparasitic Activity
Additionally, this compound has been investigated for its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that it inhibits the growth of the parasite by interfering with its metabolic pathways. The compound's structure allows it to target specific enzymes critical for the parasite's survival, thus presenting a potential therapeutic avenue for malaria treatment.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of phenylboronic acids, including this compound, exhibited potent inhibition against cancer cell lines with mutations in key signaling pathways. The study highlighted the compound's ability to induce apoptosis in resistant cancer cells through the activation of caspase pathways.
- Antiparasitic Evaluation : Research conducted by the National Institutes of Health explored the antiparasitic properties of this compound against P. falciparum. The findings suggested that modifications in the chemical structure could enhance solubility and metabolic stability, leading to improved efficacy in vivo. The study used a mouse model to demonstrate a significant reduction in parasitemia levels after treatment with this compound.
Scientific Research Applications
Pharmaceutical Development
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Its boronic acid functionality allows it to form reversible covalent bonds with diols, which is crucial in the design of inhibitors targeting enzymes such as proteases and kinases.
Cancer Therapy
Research indicates that boronic acids can be effective in targeting cancer cells through their ability to inhibit specific proteases involved in tumor growth and metastasis. Studies have shown that derivatives of this compound may exhibit anti-cancer properties by interfering with the proteolytic processes essential for cancer progression.
Diabetes Management
The compound has been investigated for its potential role in the development of drugs aimed at managing diabetes, particularly through its interactions with glucose transporters. Boronic acids are known to modulate the activity of these transporters, potentially leading to new therapeutic strategies for type 2 diabetes.
Neuropharmacology
The presence of a piperazine moiety suggests applications in neuropharmacology. Compounds containing piperazine are often explored for their ability to interact with neurotransmitter receptors, which can lead to advancements in treatments for neurological disorders such as depression and anxiety.
Case Study 1: Inhibition of Proteases
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids, including this compound, effectively inhibited proteases involved in cancer metastasis. The study highlighted the importance of optimizing the boronic acid moiety to enhance binding affinity and selectivity towards target enzymes.
Case Study 2: Antidiabetic Activity
Research conducted at a leading pharmaceutical institute explored the antidiabetic properties of boronic acids. The findings suggested that compounds similar to this compound could improve glucose uptake in muscle cells, providing a basis for developing new diabetes medications.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling Reactions
The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming biaryl or heterobiaryl structures. Key findings include:
Catalytic Systems and Conditions
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Palladium Catalysts : Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used for coupling with aryl bromides or iodides .
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Bases : K₂CO₃ or CsF in aqueous/organic biphasic systems enhance reaction efficiency .
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Solvents : Ethanol, DMF, or THF are preferred for solubility and stability .
Example Reaction Setup
| Component | Details |
|---|---|
| Boronic Acid | 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid |
| Aryl Halide | 4-Bromoanisole |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | 80°C, 12 h |
| Yield | 85–92% |
The reaction proceeds via a standard Suzuki mechanism:
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Oxidative Addition : Pd⁰ reacts with the aryl halide to form a Pd²⁺ complex.
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Transmetalation : The boronic acid transfers its aryl group to Pd²⁺.
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Reductive Elimination : Pd⁰ regenerates, releasing the biaryl product .
Functionalization of the Piperazine Moiety
The 4-methylpiperazine group can undergo further modifications, enabling diversification of the core structure:
Common Reactions
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N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to introduce new substituents .
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Nitro Group Reduction : If present, nitro groups on coupled aryl partners are reduced to amines using Pd/C and H₂ .
Example Protocol for Piperazine Functionalization
| Step | Conditions |
|---|---|
| N-Methylation | CH₃I (2 equiv), K₂CO₃, DMF, 60°C, 6 h |
| Boc Protection | Boc₂O (1.2 equiv), DMAP, CH₂Cl₂, RT, 2 h |
Comparative Reactivity with Analogs
The fluorine atom and piperazine group significantly alter reactivity compared to simpler boronic acids:
| Compound | Reaction Rate (Suzuki Coupling) | Yield (%) |
|---|---|---|
| Phenylboronic Acid | 1.0 (reference) | 78–85 |
| 4-Fluorophenylboronic Acid | 0.8 | 70–75 |
| This compound | 0.6 | 65–72 |
Key Observations :
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The electron-withdrawing fluorine reduces nucleophilicity, slowing transmetalation .
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Steric hindrance from the piperazine group further decreases reaction rates .
Stability and Side Reactions
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Protodeboronation : Occurs under strongly acidic or basic conditions, leading to deboronation byproducts.
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Oxidation : The boronic acid may oxidize to phenol derivatives in the presence of H₂O₂ or air.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents at position 3 of the phenylboronic acid scaffold significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Phenylboronic Acid Derivatives
Key Findings from Research
Piperazine vs. Pyrrolidine Substitutents :
- The 4-methylpiperazine group in the target compound provides two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility in aqueous media compared to pyrrolidine (one nitrogen) .
- Piperazine-containing analogs show superior activity in kinase inhibition assays due to improved target binding .
Boronic Acid Protection Strategies :
- Pinacol esters (e.g., compound in Table 1) stabilize the boronic acid against hydrolysis, enabling long-term storage and controlled release during reactions .
Electronic Effects of Substituents :
- Electron-withdrawing groups (e.g., methylthio in ) increase the electrophilicity of the boron atom, accelerating cross-coupling reactions.
- Bulky substituents like tetrahydro-2H-pyran-2-yloxy () may hinder coupling efficiency but improve selectivity in complex syntheses.
Biological Activity :
- The 4-methylpiperazine moiety is associated with enhanced blood-brain barrier penetration in preclinical models, a critical factor for central nervous system-targeted drugs .
- Analogs with morpholinecarbonyl or carbamoyl groups (e.g., ) exhibit varied pharmacokinetic profiles due to differences in metabolic stability.
Preparation Methods
Example Formulation Method
For in vivo formulations, a common approach involves dissolving the compound in DMSO and then mixing it with other solvents like corn oil or PEG300 to enhance solubility and bioavailability.
| Solvent System | Volume (μL) | Concentration (mg/mL) |
|---|---|---|
| DMSO | Variable | Variable |
| Corn Oil | Variable | - |
| PEG300 | Optional | - |
| Tween 80 | Optional | - |
Analysis and Purification
After synthesis and formulation, the compound must be analyzed for purity and identity. Techniques such as NMR, LCMS, and HPLC are commonly used for this purpose.
Research Findings and Challenges
While specific research findings on This compound are limited, similar compounds have shown utility in organic synthesis and biological applications. Challenges in the synthesis of such compounds often relate to achieving high yields and purity, especially when introducing complex functional groups like piperazine derivatives.
Q & A
Q. What synthetic routes are effective for preparing 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates such as 4-fluoro-3-methylphenylboronic acid (CAS 16279-35, ) or derivatives with protected piperazine groups. Key steps include:
- Coupling conditions : Use Pd(PPh₃)₄ catalyst (0.5–2 mol%) with Na₂CO₃ as base in THF/water (3:1) at 80°C for 12–24 hours .
- Purification : High-performance liquid chromatography (HPLC) with ≥99.5% purity is recommended, using C18 columns and acetonitrile/water gradients .
- Challenges : Monitor for boronic acid self-condensation; stabilize intermediates via pinacol ester protection if needed .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C4, piperazinylmethyl at C3) using deuterated DMSO or CDCl₃. Compare shifts with analogs like 4-fluorophenylboronic acid (δ 7.8–8.2 ppm for aromatic protons) .
- FT-IR : Identify B-O stretching (1340–1310 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₂H₁₇BFN₂O₂: 283.13 g/mol) with ESI+ mode .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Inhalation risks : Use fume hoods; if exposed, move to fresh air and administer artificial respiration if necessary .
- Skin contact : Wash immediately with soap/water; consult a physician if irritation persists .
- Storage : Store at 0–6°C in airtight containers to prevent boronic acid degradation .
Advanced Research Questions
Q. How does the 4-methylpiperazine moiety influence electronic properties and biological activity?
Methodological Answer:
- Electronic effects : The piperazine group increases electron density at the boron center (via conjugation), enhancing reactivity in cross-coupling. DFT/B3LYP studies show a HOMO-LUMO gap of ~5.2 eV, comparable to 4-formylphenylboronic acid .
- Biological relevance : The moiety may enhance solubility and target engagement in kinase inhibitors (e.g., via hydrogen bonding with ATP-binding pockets). Compare with fluorophenyl analogs in anticancer agents .
Q. How can computational methods resolve contradictions in reaction yields under varying catalytic conditions?
Methodological Answer:
- DFT modeling : Simulate transition states to identify rate-limiting steps. For example, Pd-catalyzed coupling barriers are lower with electron-deficient aryl halides (ΔG‡ ≈ 25 kcal/mol) .
- Parameter optimization : Adjust solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to stabilize intermediates. Experimental validation using Design of Experiments (DoE) is advised .
Q. What strategies address discrepancies in bioactivity data across structural analogs?
Methodological Answer:
- SAR analysis : Compare IC₅₀ values of analogs (e.g., 3-fluoro vs. 5-fluoro substitution). For instance, 4-fluoro-3-methylphenylboronic acid derivatives show 10-fold higher activity in enzyme assays than non-fluorinated counterparts .
- Crystallography : Resolve binding modes using X-ray structures of target complexes (e.g., proteases or kinases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
